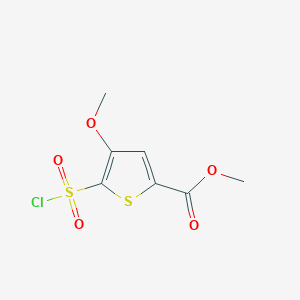
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate” is a chemical compound. It is a heterocyclic building block . The empirical formula is C7H7ClO5S2 and the molecular weight is 270.71 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of the molecule isCOC(=O)c1csc(c1OC)S(Cl)(=O)=O . This indicates that the molecule contains a thiophene ring with methoxy and carboxylate substituents, as well as a chlorosulfonyl group. Physical And Chemical Properties Analysis
“Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved data.Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate's relevance in chemical synthesis and modifications is evident in various studies. For instance, Corral et al. (1990) explored the effects of substituents on chlorination of related compounds, providing insight into the chemical behavior of similar molecules (Corral, Lissavetzky, & Manzanares, 1990). Similarly, the thermolysis of related chlorothiophenium compounds, as studied by Gillespie et al. (1979), led to the formation of structurally similar compounds, highlighting the compound's potential in facilitating novel chemical reactions (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1979).
Biological Activity and Potential Therapeutic Uses
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate and its derivatives have been implicated in various biological activities. For example, a study by Gulipalli et al. (2017) designed derivatives of similar molecules targeting protein tyrosine phosphatase 1B (PTP1B) enzyme, indicating potential for therapeutic applications, particularly in cancer treatment (Gulipalli, Bodige, Ravula, Endoori, Vanaja, Suresh babu, Narendra Sharath Chandra, & Seelam, 2017). Additionally, compounds structurally related to methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate have shown promise in inhibiting β-amyloid aggregation, as demonstrated by Choi et al. (2003), suggesting potential relevance in neurodegenerative disease research (Choi, Seo, Son, & Kang, 2003).
Application in Material Science
In the field of material science, the compound's derivatives can play a crucial role. For instance, the synthesis of derivatives containing isoxazole and isothiazole moieties by Kletskov et al. (2018) illustrates its utility in creating novel materials with potential applications in various fields (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
Safety And Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray of this compound. After handling, one should wash face, hands, and any exposed skin thoroughly . It should be stored locked up in a well-ventilated place with the container kept tightly closed .
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-4-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBRHJWMUYOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152578 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate | |
CAS RN |
1384429-11-1 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)





![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)